Mecetronium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它主要用作表面活性剂,是各种消毒剂和防腐剂的关键成分 。这种化合物以其抗菌特性而闻名,使其在医疗保健环境中具有价值。

准备方法

化学反应分析

甲基十六烷基二甲基铵乙基硫酸盐会经历各种化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧气或从化合物中去除氢。

还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Scientific Research Applications

Mecetronium ethylsulfate is utilized in several scientific domains:

- Chemistry : It serves as a surfactant in chemical reactions, enhancing solubility and stability of compounds during synthesis.

- Biology : The compound is employed to study cell membrane interactions due to its surface-active properties. Its ability to disrupt microbial cell membranes makes it valuable in microbiological studies.

- Pharmaceuticals : this compound ethylsulfate is incorporated into formulations for hand sanitizers and disinfectants due to its antimicrobial properties.

Medical Applications

In the medical field, this compound ethylsulfate is primarily recognized for its role in hand hygiene products:

- Hand Disinfectants : It is a key ingredient in various hand sanitizers, contributing to their residual antimicrobial activity. Studies have shown that formulations containing this compound ethylsulfate can provide a sustained antimicrobial effect for several hours after application .

- Surgical Hand Disinfection : Research has evaluated the efficacy of this compound ethylsulfate in surgical hand rubs, revealing mixed results regarding its contribution to overall antimicrobial efficacy .

Industrial Applications

This compound ethylsulfate finds use in the formulation of personal care products:

- Cosmetics : It is included in products such as lotions and creams for its surfactant properties, enhancing texture and application.

- Household Products : The compound is also used in disinfectant wipes and sprays, leveraging its antimicrobial properties to reduce microbial load on surfaces.

The biological activity of this compound ethylsulfate is primarily attributed to its mechanism of action:

- Membrane Disruption : The positively charged ammonium group interacts with negatively charged phospholipids in microbial membranes, leading to increased permeability and eventual cell lysis.

- Antimicrobial Synergy : Studies indicate that this compound ethylsulfate can enhance the effectiveness of certain antibiotics when used in combination therapies, potentially due to its membrane-disrupting capabilities .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound ethylsulfate:

- A study assessing the efficacy of various hand sanitizers found that those containing this compound ethylsulfate exhibited a residual effect lasting approximately 3–5 hours compared to others .

- Another investigation into surgical hand disinfection questioned the added value of this compound ethylsulfate in formulations, suggesting further research is needed to clarify its role .

作用机制

甲基十六烷基二甲基铵乙基硫酸盐通过破坏微生物的细胞膜来发挥作用,导致细胞裂解和死亡 。甲基十六烷基二甲基铵乙基硫酸盐的分子靶标包括细菌细胞膜的脂质双层。 其作用机制涉及的途径包括破坏膜完整性和抑制必需的细胞过程 .

相似化合物的比较

甲基十六烷基二甲基铵乙基硫酸盐类似于其他季铵化合物,例如:

- 泮库溴铵

- 加兰明

- 维库溴铵

- 阿曲库铵

- 六氟溴铵

- 哌库溴铵

- 多沙库林氯化物

- 法扎溴铵

- 罗库溴铵

- 米维库林氯化物

- 西曲溴铵

使甲基十六烷基二甲基铵乙基硫酸盐与众不同的是,它在消毒剂和防腐剂中作为表面活性剂的特定用途,而其他季铵化合物主要用作医疗环境中的肌肉松弛剂 .

生物活性

Mecetronium, specifically in its form as this compound ethylsulfate (MES), is a quaternary ammonium compound widely used for its antimicrobial properties in various healthcare and industrial applications. This article explores its biological activity, focusing on its efficacy against pathogens, mechanisms of action, resistance development, and safety profiles.

This compound ethylsulfate is classified as a cationic surfactant, which allows it to disrupt microbial cell membranes. Its mechanism of action primarily involves:

- Disruption of Cell Membranes : The cationic nature of this compound facilitates its binding to negatively charged bacterial membranes, leading to membrane destabilization and cell lysis.

- Inhibition of Biofilm Formation : Studies have shown that this compound can inhibit biofilm formation in bacteria such as Staphylococcus aureus, which is crucial for its virulence and resistance to antibiotics .

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and enveloped viruses. The Minimum Inhibitory Concentration (MIC) values for this compound vary depending on the organism tested.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 664 |

| Escherichia coli | 500 |

| Candida albicans | 1280 |

| Enveloped viruses (e.g., SARS-CoV-2) | 0.2% w/w |

These values indicate that this compound is particularly effective against gram-positive bacteria and certain fungi, making it a valuable agent in infection control .

Resistance Development

A critical concern with the use of biocides like this compound is the potential for resistance development. Research indicates that repeated exposure to this compound can lead to increased MIC values in pathogens:

- In a study involving S. aureus, a 128-fold increase in MIC was observed after repeated exposure to this compound .

- The development of this compound-resistant strains was associated with cross-resistance to several antibiotics, including penicillin and ciprofloxacin .

This highlights the importance of judicious use of this compound in clinical settings to mitigate the risk of developing resistant strains.

Case Study 1: Efficacy Against MRSA

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound significantly reduced bacterial counts in vitro compared to control groups. The reduction was attributed to both direct bactericidal effects and inhibition of biofilm formation .

Case Study 2: Infection Control in Healthcare Settings

In a clinical trial involving healthcare workers, the application of hand sanitizers containing this compound resulted in a marked decrease in nosocomial infections compared to traditional alcohol-based sanitizers. The study emphasized the dual action of this compound against pathogens and its role in preventing cross-contamination .

Safety Profile

While this compound exhibits potent antimicrobial properties, safety concerns have been raised regarding its cytotoxicity:

属性

CAS 编号 |

10328-33-3 |

|---|---|

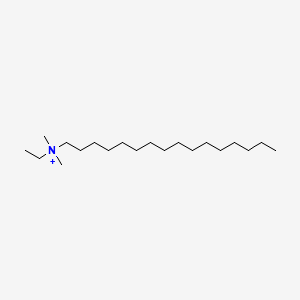

分子式 |

C20H44N+ |

分子量 |

298.6 g/mol |

IUPAC 名称 |

ethyl-hexadecyl-dimethylazanium |

InChI |

InChI=1S/C20H44N/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2/h5-20H2,1-4H3/q+1 |

InChI 键 |

VCAVAURZPNANDQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC |

规范 SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC |

Key on ui other cas no. |

10328-33-3 |

同义词 |

ethylhexadecyldimethylammonium mecetronium ethylsulfate mecetronium ethylsulphate mecetronium etilsulfate Sterillium |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。